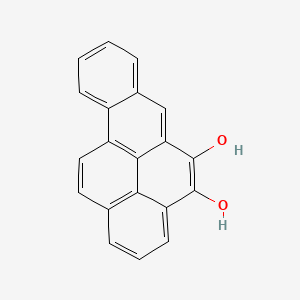

Benzo(a)pyrene-4,5-diol

説明

Structure

3D Structure

特性

CAS番号 |

57304-00-4 |

|---|---|

分子式 |

C20H12O2 |

分子量 |

284.3 g/mol |

IUPAC名 |

benzo[a]pyrene-4,5-diol |

InChI |

InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,21-22H |

InChIキー |

AFDHSXYOTGMEAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O |

正規SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O |

他のCAS番号 |

57304-00-4 |

製品の起源 |

United States |

Biotransformation Pathways of Benzo a Pyrene Leading to Benzo a Pyrene 4,5 Diol

Initial Oxidation Steps in Benzo(a)pyrene Metabolism

The initial and obligatory step in the metabolic activation of benzo(a)pyrene is its oxidation, a reaction primarily catalyzed by the cytochrome P450 (P450) monooxygenase system. oup.cominchem.orgmdpi.comoup.com This enzymatic system introduces an oxygen atom into the B[a]P molecule, leading to the formation of chemically reactive epoxide intermediates. nih.govgrantome.com Specifically, B[a]P is oxidized to various arene oxides, including B[a]P-4,5-oxide, the direct precursor to benzo(a)pyrene-4,5-diol. acs.orginchem.org These epoxides can then undergo several metabolic fates. They can rearrange spontaneously to form phenols, be conjugated with glutathione (B108866), or undergo enzymatic hydration to form dihydrodiols. inchem.org The formation of B[a]P-4,5-oxide is a key branch point, as its subsequent metabolism by epoxide hydrolase leads directly to the formation of trans-B[a]P-4,5-diol. acs.org This initial oxidation is a crucial determinant of the subsequent metabolic profile of B[a]P.

Role of Cytochrome P450 Monooxygenases in this compound Formation

Cytochrome P450 (CYP) enzymes are central to the metabolism of B[a]P and play a direct role in the formation of the precursor to this compound. oup.commdpi.comresearchgate.net These enzymes catalyze the initial epoxidation of the B[a]P molecule at various positions, including the 4,5- "K-region," to form B[a]P-4,5-oxide. acs.orgoup.com

Specific CYP Isoforms Involved in this compound Synthesis (e.g., CYP1A1, CYP1B1, CYP1A2)

Several specific CYP isoforms have been identified as key players in the oxidation of B[a]P. CYP1A1 and CYP1B1 are considered the principal enzymes involved in the metabolic activation of B[a]P. oup.comwikipedia.orgnih.govnih.gov Studies using recombinant human enzymes have shown that CYP1A1, CYP1B1, and to a lesser extent, CYP1A2, can metabolize B[a]P to form its various oxidized products. acs.orgoup.com While CYP1A1 is highly active in forming a range of B[a]P metabolites, CYP1B1 also significantly contributes to this process. oup.comnih.gov In contrast, the role of CYP1A2 in the formation of dihydrodiol precursors is less pronounced, with some studies showing it primarily forms phenol (B47542) and quinone metabolites. oup.comnih.gov The relative contribution of these isoforms can vary depending on the tissue and individual. oup.com

Table 1: Research Findings on CYP Isoform Involvement in B[a]P Metabolism

| CYP Isoform | Key Findings |

| CYP1A1 | Plays a major role in the overall metabolism and bioactivation of B[a]P to carcinogenic diol-epoxides. nih.gov It is considered one of the most important enzymes in human carcinogenesis related to B[a]P. mdpi.com |

| CYP1B1 | Significantly contributes to B[a]P metabolism, particularly in the formation of B[a]P-7,8-dihydrodiol, and is involved in the pathway leading to diol epoxides. oup.comnih.gov |

| CYP1A2 | Its role in B[a]P oxidation has yielded contrasting results. Some studies indicate it can partially oxidize B[a]P, while others find it less effective in producing dihydrodiol precursors compared to CYP1A1 and CYP1B1. acs.orgoup.comnih.gov |

Regulation of CYP Activity and its Impact on this compound Production (e.g., AhR Pathway)

The expression and activity of CYP1A1 and CYP1B1 are tightly regulated, primarily through the Aryl hydrocarbon Receptor (AhR) signaling pathway. wikipedia.orgresearchgate.net B[a]P itself is a potent activator of the AhR. Upon binding to B[a]P, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). wikipedia.org This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the increased transcription of target genes, most notably CYP1A1 and CYP1B1. wikipedia.org This induction of CYP enzymes can, in turn, increase the rate of B[a]P metabolism, including the formation of B[a]P-4,5-oxide and subsequently, this compound. wikipedia.orgiue.ac.cn Therefore, factors that modulate the AhR pathway can significantly impact the production of this specific metabolite. iue.ac.cnnih.gov

Table 2: Regulation of CYP Enzymes in B[a]P Metabolism

| Regulatory Factor | Mechanism | Impact on B[a]P-4,5-diol Production |

| Aryl hydrocarbon Receptor (AhR) | B[a]P binds to and activates AhR, which induces the expression of CYP1A1 and CYP1B1. wikipedia.org | Activation of AhR leads to increased CYP1A1/1B1 levels, potentially increasing the rate of B[a]P-4,5-oxide and subsequent diol formation. wikipedia.org |

| AhR Nuclear Translocator (ARNT) | Dimerizes with the activated AhR to form a functional transcription factor complex. wikipedia.org | Essential for the AhR-mediated induction of CYP enzymes. |

| Xenobiotic Response Elements (XREs) | DNA sequences in the promoter region of target genes (e.g., CYP1A1) that the AhR/ARNT complex binds to. wikipedia.org | Binding initiates the transcription of CYP genes, leading to higher enzyme levels. |

Epoxide Hydrolase Activity in this compound Formation and Further Metabolism

Following the initial oxidation of B[a]P to B[a]P-4,5-oxide by CYP enzymes, the enzyme microsomal epoxide hydrolase (mEH) plays a critical role. oup.cominchem.orgresearchgate.net This enzyme is responsible for the hydration of the epoxide ring, a key step in both detoxification and, in some cases, metabolic activation pathways. grantome.comwikipedia.org

Enzymatic Hydrolysis of Benzo(a)pyrene Epoxides

Microsomal epoxide hydrolase catalyzes the addition of a water molecule to the epoxide ring of B[a]P-4,5-oxide, which opens the ring and results in the formation of trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene (trans-B[a]P-4,5-diol). acs.orginchem.orgwikipedia.org This enzymatic hydrolysis is a crucial step that converts the reactive epoxide into a dihydrodiol. wikipedia.org The presence and activity of mEH can significantly influence the metabolic fate of B[a]P epoxides. inchem.orgnih.gov In experimental systems, the addition of purified epoxide hydrolase has been shown to increase the formation of B[a]P dihydrodiols. inchem.org While often considered a detoxification product, trans-B[a]P-4,5-diol can be further metabolized to other products, including bis-diols. acs.orgacs.org

Stereoselectivity of Dihydrodiol Formation

The enzymatic conversion of B[a]P epoxides to dihydrodiols can be a stereoselective process, meaning that the enzyme may preferentially act on or produce a specific stereoisomer. nih.govpnas.org The metabolism of B[a]P can lead to the formation of different enantiomers of its metabolites. For instance, the metabolism of racemic B[a]P 7,8-oxide by epoxide hydrolase has been shown to produce (-)-B[a]P 7,8-dihydrodiol. semanticscholar.org While the focus is often on the 7,8-diol pathway leading to the ultimate carcinogen, the hydrolysis of B[a]P-4,5-oxide also results in a specific trans-dihydrodiol. acs.org The stereochemistry of the dihydrodiols formed is dependent on both the initial stereoselectivity of the CYP-mediated epoxidation and the subsequent stereoselective action of epoxide hydrolase. pnas.orgasm.org In some bacterial systems, the enantiomeric composition of dihydrodiols has been analyzed, revealing high optical purity for some metabolites, indicating a high degree of stereoselectivity in the enzymatic reactions. asm.orgresearchgate.net

Conjugation Pathways of this compound and its Derivatives

Following its formation, trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, commonly known as this compound, undergoes Phase II biotransformation reactions. These conjugation pathways involve the attachment of endogenous polar molecules to the diol, a process that increases its water solubility and facilitates its excretion from the body. inchem.orginchem.org The primary conjugation reactions for dihydrodiol metabolites of benzo[a]pyrene (B130552) (B[a]P), including the 4,5-diol, are glucuronidation and sulfation. inchem.orgresearchgate.net These processes are critical for the detoxification of reactive metabolites. researchgate.net Studies in various biological systems, from mammalian cells to aquatic organisms, have demonstrated the formation of these conjugates. inchem.orgnih.gov

Glucuronidation is a major pathway for the conjugation of B[a]P-4,5-diol. inchem.orginchem.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the co-substrate UDP-glucuronic acid to the hydroxyl groups of the diol.

Research in rats has provided significant insights into this pathway. In studies where benzo(a)pyrene-4,5-epoxide was administered intravenously to rats, a glucuronic acid conjugate of this compound was identified as a major metabolite in the bile, accounting for 18% of the administered dose. nih.gov This glucuronide conjugate was also found to undergo extensive enterohepatic circulation, where it is reabsorbed from the intestine and re-excreted into the bile. nih.gov Another study using isolated perfused rat liver confirmed that B[a]P-4,5-diol is readily conjugated with glucuronic acid, with the resulting conjugates being rapidly excreted in the bile. nih.gov Furthermore, research on human kidney cells has shown their capability to produce glucuronide conjugates of various B[a]P metabolites, including B[a]P-4,5-diol. inchem.org

Table 1: Research Findings on the Glucuronidation of this compound

| Study System | Key Findings | Reference(s) |

|---|---|---|

| Rats (in vivo) | A glucuronic acid conjugate of B[a]P-4,5-diol was a major biliary metabolite (18% of dose) following administration of B[a]P-4,5-epoxide. | nih.gov |

| Rats (in vivo) | The B[a]P-4,5-diol glucuronide undergoes extensive enterohepatic circulation. | nih.gov |

| Isolated Perfused Rat Liver | B[a]P-4,5-diol was conjugated with glucuronic acid; these conjugates were rapidly excreted in bile. | nih.gov |

| Human Kidney Cells | Produced glucuronide conjugates of B[a]P metabolites, including B[a]P-4,5-diol. | inchem.org |

| BALB/c Mouse Keratinocytes | Glucuronide conjugates of B[a]P phenols were major water-soluble metabolites. | nih.gov |

Sulfation, the transfer of a sulfonate group (SO₃⁻) to the diol, represents another conjugation pathway for B[a]P metabolites. inchem.orginchem.org This reaction is mediated by sulfotransferase (SULT) enzymes.

The occurrence and significance of B[a]P-4,5-diol sulfation can vary depending on the biological system being studied. For instance, human kidney cells have been shown to produce sulfate (B86663) conjugates of B[a]P-4,5-diol. inchem.org In contrast, a study utilizing isolated perfused rat liver did not detect any sulfuric acid esters of B[a]P-4,5-diol, suggesting that glucuronidation is the predominant pathway in this specific model. nih.gov Research on cultured keratinocytes from BALB/c mice identified sulfate conjugates of B[a]P metabolites, although these were primarily associated with the 7,8-diol rather than the 4,5-diol. nih.gov Interestingly, studies in a non-mammalian species, the freshwater green alga Selenastrum capricornutum, found that sulfate ester conjugates were formed, and enzymatic hydrolysis of these conjugates yielded B[a]P-4,5-diol as the main product. nih.gov Additionally, evidence from rat bile suggests an indirect role for sulfation; the glutathione conjugate of B[a]P-4,5-epoxide, after undergoing enterohepatic circulation, is re-excreted as a metabolite that can be acted upon by arylsulfatase, an enzyme that cleaves sulfate esters. nih.gov

Table 2: Research Findings on the Sulfation of this compound

| Study System | Key Findings | Reference(s) |

|---|---|---|

| Human Kidney Cells | Produced sulfate conjugates of B[a]P metabolites, including B[a]P-4,5-diol. | inchem.org |

| Isolated Perfused Rat Liver | No sulfuric acid esters of B[a]P-4,5-diol were found. | nih.gov |

| BALB/c Mouse Keratinocytes | Sulfate conjugates were detected, but primarily of the B[a]P-7,8-diol. | nih.gov |

| Freshwater Green Alga | Sulfate ester conjugates were formed, which hydrolyzed to B[a]P-4,5-diol. | nih.gov |

| Rats (in vivo, indirect) | A recirculated metabolite of a B[a]P-4,5-epoxide conjugate was susceptible to arylsulfatase, suggesting it is a sulfate conjugate. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-hydroxybenzo[a]pyrene |

| 9-hydroxybenzo[a]pyrene |

| Benzo[a]pyrene |

| Benzo[a]pyrene-3,6-dione |

| This compound |

| Benzo(a)pyrene-4,5-epoxide |

| Benzo(a)pyrene-7,8-diol |

| trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene |

Molecular Mechanisms of Action and Reactivity of Benzo a Pyrene 4,5 Diol

Formation of Reactive Metabolites from Benzo(a)pyrene-4,5-diol

The biotransformation of benzo[a]pyrene-4,5-diol can lead to the formation of additional reactive species. This metabolic process involves further oxidation, creating intermediates that possess genotoxic potential. acs.org However, it is noteworthy that in some experimental systems, such as those using rat lung epithelial cells, incubation with benzo[a]pyrene-4,5-diol did not result in detectable DNA adduct formation. nih.gov

The metabolic pathway of benzo[a]pyrene (B130552) typically involves cytochrome P450 (CYP) enzymes and epoxide hydrolase. nih.govplos.org While the most widely studied pathway involves the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), other metabolites can also exhibit genotoxicity. nih.govplos.org Benzo[a]pyrene-4,5-diol can be further metabolized to form reactive epoxides. acs.org For instance, the formation of 9-hydroxy-BaP-4,5-epoxide is one pathway that leads to a reactive metabolite capable of forming DNA adducts. nih.gov Studies have demonstrated that the metabolic activation of trans-B[a]P-4,5-diol can lead to stable, polar DNA adducts, indicating the formation of genotoxic electrophiles. acs.org This process implicates the formation of a diol epoxide as the ultimate carcinogenic metabolite that can covalently bind to DNA. plos.org

Research using induced rat liver microsomes has shown that trans-benzo[a]pyrene-4,5-diol is metabolized into several major products, all of which were identified as bis-diols. acs.org These products arise from subsequent hydroxylation and oxidation reactions. acs.org The identified metabolites include diastereomers of trans,trans-4,5:7,8-bis-diol, trans,trans-4,5:9,10-bis-diol, and the less common trans,trans-1,2:4,5-bis-diol. acs.org These bis-diol metabolites were found to be metabolic intermediates in the pathway leading to the formation of DNA adducts. acs.org

Table 1: Identified Bis-diol Metabolites of trans-Benzo(a)pyrene-4,5-diol (Source: Chemical Research in Toxicology) acs.org

| Metabolite Class | Specific Metabolite Name |

| Bis-diol | trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene |

| Bis-diol | trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene |

| Bis-diol | trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene |

This compound Epoxide Formation: Role in Genotoxicity

Interactions of this compound Metabolites with Deoxyribonucleic Acid (DNA)

The genotoxicity of benzo[a]pyrene and its metabolites stems from the ability of their ultimate reactive forms, the diol epoxides, to bind covalently to DNA. biosynth.comoup.com This interaction forms bulky DNA adducts that can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired. biosynth.comresearchgate.net

The electrophilic epoxide ring of metabolically activated benzo[a]pyrene-4,5-diol (such as a bis-diol epoxide) is highly reactive toward nucleophilic sites on DNA bases. acs.orgresearchgate.net This reaction results in a stable covalent bond, forming a DNA adduct. biosynth.comoup.com Studies have confirmed that the metabolic activation of trans-B[a]P-4,5-diol leads to the formation of at least four distinct, stable DNA adducts. acs.org It was determined that these adducts were derived from the further metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols, establishing a clear link between the 4,5-diol, its subsequent metabolites, and covalent DNA modification. acs.org

The stereochemistry of the diol epoxide and the nature of its interaction with DNA are critical determinants of the resulting adduct's structure and biological consequences. ontosight.airesearchgate.net The reaction of a diol epoxide with a DNA base involves the nucleophilic attack by a nitrogen atom on one of the epoxide's carbon atoms. pnas.org This attack can open the epoxide ring in one of two ways, resulting in either cis or trans addition of the hydrocarbon to the DNA base. researchgate.netpnas.org Consequently, a single stereoisomer of a diol epoxide can theoretically form two different adducts (cis and trans) at the same site on a DNA base. researchgate.net The stereochemistry of the resulting adducts can influence their recognition and processing by DNA repair enzymes. researchgate.net For example, the highly mutagenic 10S (+)-trans-BP-N2-dG adduct is known to be more resistant to removal by nucleotide excision repair than other stereoisomers. researchgate.net

Benzo[a]pyrene diol epoxides react preferentially with specific sites on DNA bases. The most common site of adduction is the exocyclic N2-amino group of guanine (B1146940) (deoxyguanosine), which accounts for the vast majority of adducts formed. researchgate.netpnas.orginchem.orgscispace.com Adducts are also formed, albeit to a lesser extent, at other sites. These include the N6-amino group of adenine (B156593) (deoxyadenosine) and various positions on cytosine (deoxycytidine). researchgate.netscispace.comacs.org Specifically, reaction with deoxycytidine can lead to alkylation at the exocyclic N4 position or the ring N-3 position. acs.org The formation of these adducts at specific genomic locations can lead to mutational hotspots and initiate the process of carcinogenesis. nih.gov

Table 2: Common Nucleophilic Targets for Benzo(a)pyrene Diol Epoxide on DNA (Source: Multiple sources) researchgate.netpnas.orgscispace.comacs.org

| DNA Base | Primary Site of Adduct Formation | Other Reported Sites |

| Guanine (dG) | Exocyclic amino group (N2) | - |

| Adenine (dA) | Exocyclic amino group (N6) | - |

| Cytosine (dC) | Exocyclic amino group (N4) | Ring imino N-3 |

Stereochemistry of this compound Epoxide-DNA Adducts

Impact of DNA Adducts on DNA Replication and Transcription Fidelity

The covalent binding of benzo[a]pyrene diol epoxide (BPDE) metabolites to DNA forms bulky adducts that pose significant obstacles to the cellular machinery responsible for DNA replication and transcription. nih.govnih.gov These adducts can physically block the progression of high-fidelity DNA polymerases, effectively stalling the replication fork. nih.gov The structural distortion of the DNA double helix caused by the adduct is a key factor in this blockage. wikipedia.org For instance, structural studies have shown that a BPDE-guanine adduct can orient the bulky pyrene (B120774) moiety into the minor groove of the DNA, causing extensive disruption to the interactions between the DNA and the polymerase enzyme. nih.gov

When the replication machinery encounters such a lesion, it may be halted, or the cell may employ specialized, lower-fidelity Y-family DNA polymerases to bypass the damage, a process known as translesion synthesis (TLS). plos.orgpnas.org This bypass is often error-prone. For example, DNA polymerase eta (pol eta) has been shown to participate in the mutagenic bypass of BPDE adducts, frequently inserting an incorrect base opposite the adducted nucleotide. plos.org A common mutation observed is a G-to-T transversion, which is a signature mutation found in p53, a critical tumor suppressor gene, in smoking-related lung cancers. wikipedia.orgplos.org

The fidelity of transcription is also compromised. DNA adducts can interfere with the passage of RNA polymerase, leading to truncated messenger RNA (mRNA) transcripts or transcriptional mutagenesis, where incorrect nucleotides are incorporated into the mRNA. nih.gov The presence of these adducts in critical genes, such as the p53 tumor suppressor gene, has been demonstrated, providing a direct mechanistic link between the formation of PAH-DNA adducts and the initiation of carcinogenesis. nih.govaacrjournals.org The efficiency of bypass and the frequency of misincorporation depend on several factors, including the specific stereochemistry of the adduct and the surrounding DNA sequence. nih.govacs.org

Table 1: Effects of Benzo[a]pyrene Diol Epoxide (BPDE) DNA Adducts on Nucleic Acid Processing

| Cellular Process | Interacting Enzyme(s) | Observed Effect | Consequence/Mutation Type |

|---|---|---|---|

| DNA Replication | High-Fidelity DNA Polymerases (e.g., Pol I) | Potent blockage of synthesis. nih.govacs.orgnih.gov | Stalled replication fork, potential for cell cycle arrest or apoptosis. |

| DNA Replication (Translesion Synthesis) | Y-Family DNA Polymerases (e.g., Pol η, Pol ι, Pol κ) | Error-prone bypass of the adduct. plos.orgnih.gov | High frequency of base misincorporations; G→T transversions are common. plos.org |

| Transcription | RNA Polymerase | Interference with polymerase progression. nih.gov | Truncated mRNA, transcriptional errors. |

| Topoisomerase I Activity | Topoisomerase I (top1) | Potent suppression of normal cleavage sites and induction of new cleavage sites near the adduct. pnas.org | Altered DNA topology, potential for genomic instability. pnas.org |

Interaction with Ribonucleic Acid (RNA) and Proteins

Beyond its well-documented interaction with DNA, Benzo[a]pyrene-4,5-diol and its reactive epoxide metabolites can also form covalent adducts with other vital cellular macromolecules, namely RNA and proteins. researchgate.netnih.gov These interactions can disrupt their structure and function, contributing to cellular toxicity.

Adduct Formation with RNA

The reactive diol epoxides of B[a]P can alkylate RNA molecules. acs.org Studies using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been conducted to characterize the full spectrum of potential BPDE-RNA adducts. researchgate.netnih.gov By reacting BPDE with individual ribonucleoside standards and eukaryotic transfer RNAs (tRNAs), researchers have identified several adducts. nih.gov

The primary sites of adduction on RNA bases are similar to those on DNA, with reactions occurring at the exocyclic amino groups of purine (B94841) and pyrimidine (B1678525) bases. nih.gov For example, mass spectral evidence has confirmed the formation of N⁴-cytidine adducts in RNA treated with anti-BPDE. acs.org Research has also identified BPDE adducts with guanosine (B1672433) and adenosine (B11128) in tRNA. nih.gov The formation of these bulky adducts on RNA molecules, particularly on structurally and functionally critical molecules like tRNA and ribosomal RNA (rRNA), can potentially interfere with the process of protein synthesis (translation) and other regulatory functions of RNA. nih.gov

Table 2: Characterized Benzo[a]pyrene Diol Epoxide (BPDE) Adducts with Ribonucleosides

| Ribonucleoside | Adduction Site | Method of Detection | Reference |

|---|---|---|---|

| Guanosine (G) | N² position | LC-MS/MS | nih.gov |

| Adenosine (A) | N⁶ position | LC-MS/MS | nih.gov |

| Cytidine (C) | N⁴ position | Mass Spectrometry, HPLC | acs.org |

Covalent Binding to Cellular Proteins and Enzyme Inhibition

B[a]P metabolites, including epoxides derived from B[a]P-4,5-diol, can covalently bind to various cellular and extracellular proteins. researchgate.netnih.gov Unlike DNA adducts, which can be subject to repair mechanisms, protein adducts are generally stable and are not repaired, making them potential biomarkers of exposure. researchgate.net Serum albumin is a significant target for adduction, with stable covalent bonds forming at specific amino acid residues like histidine and lysine. researchgate.net

The binding of these metabolites can also directly inhibit the function of critical enzymes. nih.govnih.govoup.com A primary example is the inhibition of cytochrome P450 enzymes, the very family of enzymes responsible for the metabolic activation of B[a]P in the first place. nih.govoup.com Studies have shown that certain compounds can inhibit the cytochrome P-450-dependent metabolism of B[a]P, which in turn reduces the formation of diol and quinone metabolites and diminishes the covalent binding of B[a]P to both DNA and protein. nih.gov For instance, methoxylated flavonoids have been shown to be effective inhibitors of BaP-induced CYP1A activity, which correlates with a reduction in BaP-DNA binding. nih.gov This inhibition can occur through direct competition at the enzyme's active site. nih.gov The binding to and inhibition of various enzymes can disrupt essential metabolic pathways and cellular signaling cascades.

Table 3: Protein Targets and Consequences of Covalent Binding by Benzo[a]pyrene Metabolites

| Protein Target | Consequence of Binding | Research Context | Reference |

|---|---|---|---|

| Serum Albumin (SA) | Formation of stable adducts (e.g., at Histidine, Lysine). Used for biomonitoring. | In vitro and in vivo studies. | researchgate.net |

| Cytochrome P450 Enzymes (e.g., CYP1A1) | Inhibition of enzyme activity. | Inhibition studies using flavonoids in human bronchial and trout liver cells. | nih.govoup.com |

| General Cellular Protein | Formation of stable covalent adducts. | Studied in cultured mouse keratinocytes. | nih.gov |

| Polyguanylic acid (Poly(G)) | Enzyme-catalyzed covalent binding. | In vitro microsomal assays. | pnas.org |

Cellular and Subcellular Effects of Benzo a Pyrene 4,5 Diol

Induction of Oxidative Stress by Benzo(a)pyrene-4,5-diol Metabolites

The metabolism of benzo(a)pyrene, including the formation and subsequent reactions of its diol derivatives, is intricately linked to the generation of oxidative stress. This cellular imbalance plays a crucial role in the toxic effects observed following exposure to BaP and its metabolites.

Generation of Reactive Oxygen Species

Metabolites of benzo(a)pyrene are known to induce the production of reactive oxygen species (ROS). aacrjournals.orgnih.gov The metabolic pathway involving the conversion of BaP to dihydrodiols and subsequently to other reactive intermediates can lead to redox cycling, a process that generates ROS. nih.gov For instance, the oxidation of BaP-7,8-diol to BaP-7,8-dione can undergo redox cycling, producing ROS that can cause oxidative DNA damage. mdpi.com Electron spin resonance spin trapping experiments have confirmed the generation of both singlet oxygen and superoxide (B77818) radical anions from the UVA photoirradiation of BPDE, a downstream metabolite of BaP diols. nih.gov This production of ROS can lead to oxidative damage to cellular components like lipids and nucleic acids. nih.govmdpi.com In fact, it has been proposed that oxidative stress induced by reactive metabolites of BaP is a contributing mechanism for various developmental effects. epa.gov

Cellular Antioxidant Response Alterations

The generation of ROS by BaP metabolites triggers alterations in the cellular antioxidant defense systems. nih.gov Exposure to BaP and its metabolites can disrupt the balance between oxidants and antioxidants by reducing antioxidant levels, leading to an excess of ROS. nih.gov Studies have shown that exposure to BaP is associated with oxidative stress and altered antioxidant status in various biological systems. nih.gov The cellular response to this oxidative challenge involves the modulation of antioxidant enzymes. For example, in the green macroalga Ulva lactuca, exposure to benzopyrene induced oxidative stress and increased the expression and activities of antioxidant enzymes. mdpi.com However, prolonged or overwhelming oxidative stress can deplete the cellular antioxidant capacity, leading to increased cellular damage.

Modulation of Cellular Signaling Pathways

Benzo(a)pyrene and its metabolites, including this compound, can significantly modulate various cellular signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.

Effects on Aryl Hydrocarbon Receptor (AhR) Pathway Beyond Parent Compound

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is a key regulator of xenobiotic metabolism. nih.gov While benzo(a)pyrene itself is a potent activator of the AhR, its metabolites can also influence this pathway. nih.govnih.gov Upon binding to a ligand like BaP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. nih.govwikipedia.org This leads to the increased transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of BaP itself. nih.govwikipedia.org

The activation of the AhR pathway is not solely dependent on the parent compound. Metabolites of BaP can also contribute to the sustained activation or modulation of this pathway. frontiersin.org This interaction is complex, as some studies suggest that AhR activation is a prerequisite for the metabolic conversion of BaP to its reactive forms, which then exert their toxic effects. frontiersin.org In fact, mice lacking the AhR are resistant to BaP-induced carcinogenesis. nih.govpnas.org Furthermore, the AhR pathway can crosstalk with other signaling cascades, influencing a wide range of cellular processes beyond xenobiotic metabolism. sci-hub.se

Alterations in Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate a variety of cellular processes, including cell proliferation, differentiation, and stress responses. Exposure to benzo(a)pyrene and its metabolites has been shown to alter MAPK signaling. nih.govnih.gov

Studies have demonstrated that BaP exposure can lead to the phosphorylation and activation of ERK1/2, JNK1/2, and p38 in various cell types. nih.gov For instance, in human embryo lung fibroblasts, BaP exposure significantly increased the phosphorylation levels of all three MAPKs. nih.gov This activation of MAPK pathways has been linked to BaP-induced alterations in the cell cycle. nih.gov Specifically, inhibitors of MAPK pathways have been shown to inhibit the cell cycle alterations caused by BaP treatment. nih.gov

In normal human lung fibroblasts, the ultimate carcinogenic metabolite of BaP, benzo[a]pyrene (B130552) diol epoxide (BPDE), induces the activation of JNK, which in turn increases the expression of several interleukins, contributing to an inflammatory response. nih.gov Interestingly, in the same study, the phosphorylation status of ERK and p38 was largely unaffected by BPDE treatment, suggesting a specific role for the JNK pathway in the response to this metabolite in these cells. nih.gov The activation of MAPK pathways, particularly JNK, can also be linked to the induction of apoptosis in response to BaP and its metabolites. nih.gov

Influence on Apoptosis and Necrosis Mechanisms

Benzo(a)pyrene and its metabolites can influence the delicate balance between cell survival and cell death by modulating the mechanisms of apoptosis (programmed cell death) and necrosis. The induction of apoptosis is a critical cellular response to DNA damage caused by carcinogenic compounds like BaP metabolites. nih.gov

The ultimate carcinogenic metabolite, BPDE, is a potent inducer of apoptosis. Gene profiling studies in various cell types have shown that exposure to PAH diol epoxides leads to alterations in the expression of genes involved in apoptosis and the p53 pathway. nih.gov In human lung fibroblasts, BaP induced apoptosis via the JNK1/FasL and JNK1/p53 signaling pathways. nih.gov Furthermore, apoptosis induced by BPDE in human lung cancer cells was associated with the induction of the pro-apoptotic protein Bak and the activation of caspases. nih.gov Monitoring of drug-induced apoptosis and necrosis using annexin (B1180172) V-FITC/PI double staining has been employed to study the effects of BPDE. oup.com

The cellular response to BaP-induced damage is complex and can involve a crosstalk between different signaling pathways. For example, BaP has been shown to induce mitochondrial-mediated autophagy-dependent cell death. core.ac.uk The decision between cell cycle arrest, DNA repair, and apoptosis is a crucial determinant of cell fate following exposure to BaP and its metabolites. nih.gov

Mechanisms of DNA Damage Response and Repair

The cellular response to DNA damage is a complex network of signaling pathways and repair mechanisms designed to maintain genomic integrity. When DNA lesions are introduced by genotoxic agents, cells activate DNA damage checkpoints to arrest the cell cycle and recruit specific repair machinery to remove the damage. The following sections detail the current understanding of these processes in the context of damage induced by this compound.

Exposure of cells to genotoxic agents triggers a sophisticated signaling cascade known as the DNA Damage Response (DDR). A central part of this response is the activation of cell cycle checkpoints, which serve to halt cell division, providing time for DNA repair.

Research on the K-region dihydrodiol of Benzo(a)pyrene, specifically trans-Benzo(a)pyrene-4,5-diol, indicates that this compound possesses significant DNA damaging activity. nih.gov Studies using the comet assay, a method for detecting DNA strand breaks, have demonstrated that trans-B[a]P-4,5-diol induces DNA damage in mammalian cells. nih.govresearchgate.net The induction of DNA strand breaks is a well-established signal for the activation of DNA damage checkpoints, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

While trans-B[a]P-4,5-diol is confirmed to cause DNA damage, detailed studies specifically characterizing the subsequent checkpoint activation pathways are less prevalent than for other metabolites. In contrast, the ultimate carcinogen, Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), is known to activate an intra-S-phase checkpoint, leading to a transient inhibition of DNA synthesis. bu.edu This response is temporally correlated with the recruitment of DNA repair proteins to sites of damage. bu.edu Given that trans-B[a]P-4,5-diol induces DNA damage, it is expected to activate similar checkpoint controls, though the specific signaling components may differ depending on the precise nature of the lesion.

Nucleotide Excision Repair (NER) is a versatile and critical DNA repair pathway that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. nih.govpnas.org This includes the adducts formed by the covalent binding of reactive chemical carcinogens to DNA. The NER pathway is the primary mechanism for repairing the bulky DNA adducts caused by BPDE. nih.govpnas.orgfrontiersin.org

However, a critical distinction arises when considering damage from trans-Benzo(a)pyrene-4,5-diol. Research comparing the genotoxic activities of trans-B[a]P-4,5-diol and its parent compound, Benzo(a)pyrene, found a significant difference in their interaction with DNA. While treatment with Benzo(a)pyrene led to the formation of the major BPDE-deoxyguanosine adduct, studies using ³²P-postlabeling techniques failed to detect any stable covalent DNA adducts in cells treated with trans-B[a]P-4,5-diol. nih.gov

Since NER is primarily activated by helix-distorting adducts, the absence of such stable adducts following exposure to trans-B[a]P-4,5-diol suggests that NER may not be the principal repair pathway for the type of damage it induces. The DNA damage detected by the comet assay (e.g., strand breaks or alkali-labile sites) may instead be addressed by other pathways, such as base excision repair (BER) or single-strand break repair (SSBR).

| Compound | Forms Stable DNA Adducts? | Primary DNA Repair Pathway |

| trans-Benzo(a)pyrene-4,5-diol | No stable covalent adducts detected. nih.gov | Not established; NER is unlikely to be the primary pathway. |

| Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) | Yes, forms bulky adducts (e.g., BPDE-dG). nih.govnih.gov | Nucleotide Excision Repair (NER). nih.govpnas.org |

When DNA replication forks encounter unrepaired lesions, they can stall, which may lead to replication collapse and cell death. To overcome this, cells employ specialized DNA polymerases known as Translesion Synthesis (TLS) polymerases. These enzymes have more accommodating active sites that can tolerate distorted DNA templates, allowing them to synthesize DNA across a lesion, albeit often with lower fidelity than replicative polymerases. oup.comacs.org

The involvement of TLS polymerases is extensively documented in the bypass of bulky DNA adducts, such as those formed by BPDE. semanticscholar.org Several Y-family TLS polymerases, including polymerase kappa (Pol κ), polymerase eta (Pol η), and polymerase iota (Pol ι), as well as the B-family polymerase zeta (Pol ζ), have been studied for their roles in bypassing BPDE-DNA adducts. oup.comnih.govnih.gov For instance, Pol κ is uniquely capable of bypassing the major BPDE-dG adduct in an efficient and error-free manner. oup.com In contrast, Pol η and Pol ι are also involved but may be more error-prone. acs.orgnih.gov

As with NER, the role of TLS polymerases is intrinsically linked to the presence of replication-blocking lesions. The current evidence indicates that trans-Benzo(a)pyrene-4,5-diol does not form the stable, bulky DNA adducts that are the canonical substrates for TLS polymerases. nih.gov Consequently, a direct role for TLS in response to trans-B[a]P-4,5-diol-induced damage has not been established and is not expected to be a primary response mechanism. The DNA damage it does cause may not necessarily stall the replication fork in a manner that requires TLS polymerase intervention.

| DNA Damage Type | Associated Repair/Tolerance Mechanism | Relevance to trans-Benzo(a)pyrene-4,5-diol |

| Bulky, helix-distorting adducts | Nucleotide Excision Repair (NER) | Unlikely to be primary mechanism, as stable adducts are not detected. nih.gov |

| Replication-blocking lesions | Translesion Synthesis (TLS) | Unlikely to be primary mechanism for the same reason. |

| DNA strand breaks, oxidative damage | Base Excision Repair (BER), Single-Strand Break Repair (SSBR) | Plausible mechanisms for damage induced by trans-B[a]P-4,5-diol, as suggested by comet assay results. nih.gov |

Advanced Analytical and Spectroscopic Methodologies in Benzo a Pyrene 4,5 Diol Research

Chromatographic Techniques for Separation and Quantification of Benzo(a)pyrene-4,5-diol and its Metabolites

Chromatography is the cornerstone of analytical procedures for BaP metabolites, providing the necessary separation from the parent compound and other metabolic products. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytes of interest.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of BaP-4,5-diol and other metabolites. researchgate.netnih.govnih.gov Its versatility lies in the variety of stationary phases and mobile phase compositions that can be tailored to achieve optimal separation.

Separation and Mobile Phases: Reversed-phase columns, particularly octadecylsilyl (ODS, C18) phases, are frequently used for separating BaP metabolites. researchgate.netnih.gov Gradient elution systems, typically involving mixtures of acetonitrile (B52724)/water or methanol (B129727)/water, are employed to resolve a wide range of metabolites with differing polarities within a single analytical run. researchgate.netnih.gov For instance, a method successfully separated BaP and four of its metabolites, including BaP-4,5-diol, using a gradient elution on a reverse-phase ODS column with a methanol/water mobile phase. researchgate.net Another approach utilized an acetonitrile/water gradient to separate six BaP metabolites, including BaP-4,5-diol, generated by rat hepatic microsomes. nih.gov The separation can be performed under both gradient and isocratic conditions, with isocratic elution using 85% acetonitrile also proving effective for separating BaP metabolites on a C18 column. nih.gov

Detection Modes: Due to the inherent fluorescent properties of the pyrene (B120774) ring system, fluorescence detection (FLD) is a preferred method for quantifying BaP metabolites, offering high sensitivity and selectivity. researchgate.netrsc.org Detection limits in the range of 0.01-0.1 ng/mL in urine have been achieved using HPLC-FLD. researchgate.net Ultraviolet (UV) detection is another common mode, with monitoring at wavelengths such as 254 nm providing robust detection for various BaP metabolites, including BaP-diones which are non-fluorescent. nih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Reverse Phase ODS (C18), 4.6 mm I.D. x 100 mm, 5 µm | Nucleosil® C18, 250 x 4 mm, 5 µm | Prodigy ODS3 (C18), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol/Water gradient | Acetonitrile/Water gradient | Methanol/Water gradient |

| Flow Rate | Not Specified | 0.6 ml/min | 1.0 ml/min |

| Detection | Fluorescence Detection (FLD) | UV at 254 nm | UV at 254 nm |

| Analytes | BaP, 1-OHBaP, 3-OHBaP, BaP-4,5-diol, BaP-7,8-diol | BaP, 3-OHBaP, 9-OHBaP, BaP-4,5-diol, BaP-7,8-diol, BaP-9,10-diol, BaP-dione | BaP, 3-OH, 7-OH, 4,5-diol, 7,8-diol, 9,10-diol, quinones |

| Source | researchgate.net | nih.gov | oup.com |

While HPLC is more common for direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and specificity, particularly for structural confirmation. However, the polar and non-volatile nature of diol metabolites like BaP-4,5-diol necessitates a chemical derivatization step to increase their volatility for GC analysis. asm.orgd-nb.info

A common derivatization technique involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). d-nb.info For example, after incubation of synthetic BaP cis-4,5-diol with Mycobacterium vanbaalenii PYR-1, acidic extracts were derivatized with a TMS agent before GC-MS analysis to identify subsequent ring-fission products. asm.org This derivatization is crucial for enabling the passage of these compounds through the GC column and for producing characteristic mass spectra for identification. asm.orgd-nb.info

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification of this compound and Adducts

Mass spectrometry, especially when coupled with chromatographic separation, is an indispensable tool for the analysis of BaP-4,5-diol. It provides molecular weight information and structural details through fragmentation patterns, enabling unambiguous identification and sensitive quantification. uio.noresearchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace analysis of BaP metabolites and their adducts in complex biological samples. uio.nouzh.ch This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, often employing techniques like selected reaction monitoring (SRM). acs.org

LC-MS/MS methods have been developed for the simultaneous determination of multiple hydroxylated PAH metabolites in human urine, achieving excellent accuracy and reproducibility. researchgate.net The sensitivity of these methods is remarkable; a stable isotope dilution LC-MS/MS method for BaP metabolites reported a limit of quantitation (LOQ) as low as 6 femomoles (fmol) on-column for 3-hydroxybenzo(a)pyrene. nih.gov For DNA adducts, a detection limit of 10 fmol, corresponding to approximately 3 adducts per 10⁸ normal nucleosides, has been achieved using 100 µg of DNA. acs.org Ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used, with APCI found to be more sensitive for certain BaP metabolites. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly powerful for characterizing the structure of DNA adducts formed from BaP metabolites. uio.nooup.com After a reactive metabolite like a benzo(a)pyrene diol epoxide (BPDE) binds to DNA, the DNA can be enzymatically digested into individual nucleosides. acs.org The resulting adducted nucleosides can then be analyzed by LC-MS/MS.

By inducing fragmentation of the protonated or deprotonated adduct ion (the precursor ion), a characteristic product ion spectrum is generated. oup.com For instance, in the analysis of BPDE-adducted 2'-deoxynucleotides, collision-induced dissociation (CID) results in product ions corresponding to the adducted base following the cleavage of the glycosidic bond. oup.com This fragmentation provides direct evidence of the adduct's structure and the specific site of modification on the DNA base. oup.com This approach has been instrumental in identifying adducts at the exocyclic amino groups of guanine (B1146940), adenine (B156593), and cytosine, as well as novel phosphodiester adducts on the DNA backbone. oup.com High-resolution mass spectrometry (HRMS) further enhances selectivity and lowers detection limits, enabling the resolution and identification of specific stereoisomers of BPDE-DNA adducts. researchgate.netmdpi.com

Table 2: Key Mass Spectrometry Transitions for BaP-Related Adducts

| Analyte Type | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Significance | Source |

| BPDE-dG Adduct | 568 | 452 | Negative ESI | [B[a]Ptriol+Guanine]-H | oup.com |

| BPDE-dA Adduct | 552 | 436 | Negative ESI | [B[a]Ptriol+Adenine]-H | oup.com |

| BPDE-dC Adduct | 528 | 412 | Negative ESI | [B[a]Ptriol+Cytosine]-H | oup.com |

| Phosphate Adduct | Variable | 399, 497 | Negative ESI | [B[a]Ptriol+phosphate]-H, [(deoxyribose+phosphate+B[a]Ptriol)-H]- | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods are crucial for the fundamental characterization of BaP-4,5-diol and its derivatives. Ultraviolet (UV) absorption and fluorescence spectroscopy are particularly useful for routine identification and quantification due to the distinct spectral signatures of these polycyclic aromatic compounds. acs.org

The UV spectra of BaP metabolites are useful for their identification in metabolic samples. acs.org For instance, the oxidation of BaP-4,5-dihydrodiol can be monitored by observing the formation of the corresponding 4,5-dione. acs.org While infrared (IR) spectroscopy can provide information on functional groups, such as carbonyl bands in dione (B5365651) derivatives, nuclear magnetic resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of purified compounds, confirming the identity and purity of synthetic standards and isolated metabolites. acs.orgacs.org Fluorescence spectroscopy is especially noted for its high sensitivity. acs.org However, not all derivatives are equally fluorescent; some adducts can have fluorescence quantum yields as low as 0.1-0.2% of related compounds, making their detection by this method challenging. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of benzo(a)pyrene metabolites, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

In the study of this compound, both ¹H and ¹³C NMR are utilized. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are critical parameters derived from NMR spectra that allow for the precise assignment of each proton and carbon atom within the molecule.

Research has successfully used NMR to confirm the structure of this compound. For instance, in a study characterizing the metabolites of benzo[a]pyrene (B130552), the chemical shifts for benzo[a]pyrene cis-4,5-dihydrodiol were identified and matched with an authentic compound. asm.orgasm.org The assignments for the protons were as follows: 5.09 ppm (H4,5), 7.67 ppm (H8, J= 7.5 Hz), 7.69 ppm (H2, J= 7.5 Hz), 7.72 ppm (H9, J= 8.4 Hz), 7.95 ppm (H3), 7.98 ppm (H1, J= 8.2 Hz), 8.09 ppm (H7, J= 8.0 Hz, J= 1.5 Hz), 8.81 ppm (H12), 8.27 ppm (H6), 8.82 ppm (H11, J= 9.0 Hz), and 8.87 ppm (H10). asm.orgasm.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are also employed to establish proton-proton connectivities, further solidifying the structural assignment. cdnsciencepub.com

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H4,5 | 5.09 | |

| H8 | 7.67 | J = 7.5 |

| H2 | 7.69 | J = 7.5 |

| H9 | 7.72 | J = 8.4 |

| H3 | 7.95 | |

| H1 | 7.98 | J = 8.2 |

| H7 | 8.09 | J = 8.0, 1.5 |

| H12 | 8.81 | |

| H6 | 8.27 | |

| H11 | 8.82 | J = 9.0 |

| H10 | 8.87 |

Data sourced from studies on benzo[a]pyrene metabolites. asm.orgasm.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for the detection and quantification of this compound, leveraging its unique electronic properties. These techniques are particularly valuable for analyzing samples where the concentration of the diol is low.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Benzo(a)pyrene and its metabolites exhibit characteristic absorption spectra due to their extended aromatic systems. The UV spectrum of benzo[a]pyrene-4,5-diol in methanol shows distinct absorption maxima (λmax) that can be used for its identification and quantification. For example, the UV spectra of dCyd adducts of (-)-anti-BPDE in methanol have been documented, with the absorbances normalized to unity at the long-wavelength maxima. acs.org

Fluorescence Spectroscopy is an even more sensitive technique that measures the light emitted from a molecule after it has absorbed light. Polycyclic aromatic hydrocarbons and their derivatives, including this compound, are often highly fluorescent. The excitation and emission wavelengths are characteristic of the specific compound. For instance, adducts of dUMP and BPDE were detected by fluorescence with an excitation wavelength of 244 nm and an emission wavelength of 400 nm. acs.org The high sensitivity of fluorescence spectroscopy makes it suitable for detecting trace amounts of this compound in biological and environmental samples. nih.govmdpi.com

| Technique | Parameter | Value | Solvent/Conditions |

| UV-Vis Spectroscopy | λmax | 245.0 nm, 279.0 nm, 344.25 nm | Methanol |

| Fluorescence Spectroscopy | Excitation Wavelength | 244 nm | 42% methanol:water |

| Fluorescence Spectroscopy | Emission Wavelength | 400 nm | 42% methanol:water |

Spectroscopic data for benzo[a]pyrene diol derivatives. acs.org

Immunochemical Methods for this compound Adduct Detection

Immunochemical methods offer a highly sensitive and specific approach for detecting adducts formed between benzo(a)pyrene metabolites, such as the diol epoxide derived from benzo(a)pyrene, and biological macromolecules like DNA. These techniques rely on the use of antibodies that specifically recognize and bind to these adducts.

The process typically involves producing monoclonal or polyclonal antibodies that are highly specific for benzo[a]pyrene-DNA adducts. nih.govodu.edu These antibodies are generated by immunizing animals with DNA that has been modified by a reactive form of benzo[a]pyrene, such as (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). nih.govnih.gov

Several types of immunoassays are utilized, including:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used format where the antibody is used to detect the adduct in a sample. nih.govodu.edu Competitive ELISAs are often employed, where the sample adduct competes with a known amount of labeled adduct for binding to the antibody. A noncompetitive ELISA has been developed that can detect as little as 3 fmol of a BPDE-I-DNA adduct. nih.gov

Chemiluminescence Immunoassay (CIA): This method offers even greater sensitivity than colorimetric ELISAs. oup.com A CIA has been developed with a low limit of detection for BPDE-DNA adducts, capable of measuring approximately 1.5 adducts per 10⁹ nucleotides using 20 µg of DNA. oup.com

Immunohistochemistry (IHC): This technique uses antibodies to visualize the location of adducts within tissue samples, providing valuable information about the distribution of DNA damage in specific cell types. nih.gov

These immunochemical methods are crucial for biomonitoring human exposure to benzo[a]pyrene and for studying the mechanisms of carcinogenesis. nih.gov They have been successfully applied to detect PAH-DNA adducts in human tissues, including blood cells. nih.govoup.comnih.gov

| Immunoassay Method | Target Adduct | Key Features | Reported Sensitivity |

| Enzyme-Linked Immunosorbent Assay (ELISA) | BPDE-I-DNA | High specificity, noncompetitive format available. | Can detect as little as 3 fmol of adduct. nih.gov |

| Chemiluminescence Immunoassay (CIA) | BPDE-DNA | High sensitivity and high signal-to-noise ratio. | ~1.5 adducts/10⁹ nucleotides with 20 µg DNA. oup.com |

| Immunohistochemistry (IHC) | PAH-DNA | Allows for localization of adducts in tissue morphology. | Reveals target cells with high adduct concentrations. nih.gov |

Summary of immunochemical methods for detecting benzo[a]pyrene-related adducts.

Environmental and Ecological Research Perspectives on Benzo a Pyrene 4,5 Diol

Occurrence and Fate of Benzo(a)pyrene-4,5-diol in Environmental Matrices

This compound, as a metabolite of benzo(a)pyrene, is found in various environmental compartments due to the ubiquitous nature of its parent compound. ontosight.ai Its presence and transformation are key areas of environmental research.

This compound has been identified in environmental samples, often as a result of the transformation of benzo(a)pyrene. ontosight.ai Its detection in air, water, and soil is a significant finding in environmental monitoring and research. ontosight.ai The presence of PAHs like benzo(a)pyrene in these matrices is a global concern, and the detection of their metabolites, such as this compound, provides insights into the ongoing degradation and transformation processes in the environment. ontosight.airesearchgate.net

Research has shown that during the photocatalytic degradation of benzo(a)pyrene in water, this compound is formed as an intermediate product. iwaponline.com This occurs through the formation of an oxide which then undergoes hydration. iwaponline.com Studies on the metabolism of benzo(a)pyrene in cell cultures have also identified this compound as a metabolite. who.int For instance, in cultures of pulmonary macrophages, this compound was detected in cell extracts after incubation with benzo(a)pyrene. who.int

| Environmental Matrix | Research Finding | Significance |

|---|---|---|

| Air | Detected as a transformation product of airborne benzo(a)pyrene. ontosight.ai | Indicates atmospheric processing of PAHs. |

| Water | Formed during photocatalytic degradation of benzo(a)pyrene. iwaponline.com | Highlights a key transformation pathway in aquatic environments. |

| Soil | Identified as a metabolite in soil enriched with microorganisms capable of degrading benzo(a)pyrene. nih.gov | Demonstrates microbial contribution to PAH transformation in terrestrial systems. |

Environmental microorganisms play a crucial role in the degradation of benzo(a)pyrene, leading to the formation of various metabolites, including this compound. nih.govkegg.jp Research has demonstrated that certain bacteria and fungi can metabolize benzo(a)pyrene. inchem.org Bacterial degradation typically produces cis-dihydrodiols, while fungal systems, which possess cytochrome P450 enzymes, produce trans-dihydrodiol intermediates. inchem.org

A study on the degradation of benzo(a)pyrene by microorganisms cultured from agricultural soil identified this compound or its isomers as one of the degradation products through GC-MS analysis. nih.govresearchgate.net This finding suggests that microbial metabolism is a significant pathway for the transformation of benzo(a)pyrene in soil environments, leading to the formation of this compound. nih.gov The KEGG pathway database also lists this compound as a compound involved in the polycyclic aromatic hydrocarbon degradation pathway, highlighting its role in microbial metabolism in diverse environments. kegg.jp

Presence in Air, Water, and Soil Samples (as a research finding)

Bioaccumulation and Biotransformation in Model Organisms

Model organisms are essential tools for studying the bioaccumulation and biotransformation of environmental contaminants like this compound. These studies provide insights into the metabolic pathways and potential for accumulation in living systems.

Aquatic organisms are widely used in research to understand the metabolism of PAHs. While direct studies on the bioaccumulation of this compound are limited, research on its parent compound, benzo(a)pyrene, provides valuable context. Aquatic organisms, including fish and invertebrates, can take up hydrocarbons from the water and metabolize them. who.int The biotransformation of benzo(a)pyrene in these organisms can lead to the formation of various diol metabolites. Algae, for example, have been reported to degrade benzo(a)pyrene into oxides, peroxides, and dihydroxydiols. inchem.org

Terrestrial organisms, such as earthworms, are utilized in toxicological studies to investigate the effects and metabolism of soil contaminants. inchem.org While specific mechanistic studies focusing solely on this compound in terrestrial invertebrates are not extensively documented in the provided results, the metabolism of benzo(a)pyrene is an area of active research. The formation of this compound is a known step in the metabolic activation of benzo(a)pyrene in mammalian systems, a process catalyzed by cytochrome P450 enzymes. ontosight.ai This metabolic pathway is a critical area of investigation for understanding the mechanisms of PAH-induced toxicity. ontosight.ai

| Organism Type | Model Organism Example | Research Focus | Key Findings |

|---|---|---|---|

| Aquatic | Algae (e.g., Selenastrum capricornutum) | Degradation of Benzo(a)pyrene | Capable of degrading benzo(a)pyrene to various metabolites including dihydroxydiols. inchem.org |

| Terrestrial | Earthworm (Eisenia fetida) | Bioaccumulation of PAHs | Demonstrates low bioaccumulation factors for PAHs from soil, likely due to strong adsorption to organic matter. inchem.org |

Aquatic Organisms as Research Models for this compound Metabolism

Interplay with Other Environmental Contaminants in Research Studies

In the environment, organisms are often exposed to a mixture of contaminants. Research into the interplay between benzo(a)pyrene and other pollutants is crucial for a realistic assessment of environmental risk. Studies have investigated the co-exposure of benzo(a)pyrene with other chemicals, such as monoaromatic hydrocarbons and ethanol (B145695), and how these interactions can alter its metabolism and toxicity. researchgate.netnih.gov For instance, co-exposure to monoaromatic hydrocarbons was found to negatively affect the glucuronidation of benzo(a)pyrene, a key detoxification process. researchgate.net Another study showed that co-exposure to benzo(a)pyrene and ethanol in a state of steatosis (fatty liver) enhanced cytotoxicity and inflammation, partly due to alterations in benzo(a)pyrene metabolism. nih.gov Research has also explored the combined effects of benzo(a)pyrene and nanoceria, showing that such mixtures can impact the function of the human placental barrier. anr.fr These studies highlight the complexity of real-world exposures and the need to consider the interactive effects of multiple contaminants. researchgate.netuq.edu.au

Synergistic and Antagonistic Effects on Metabolic Pathways

The metabolic pathway of this compound, a primary metabolite of the procarcinogen benzo[a]pyrene (B130552) (BaP), is a critical area of research, as its subsequent transformations can lead to highly reactive, DNA-damaging species. ontosight.ai The interaction of co-occurring chemical compounds with the enzymes responsible for this metabolism can significantly alter the rate and course of these transformations, leading to either synergistic (enhancing) or antagonistic (inhibiting) effects.

Benzo(a)pyrene is metabolized by cytochrome P450 (CYP) enzymes, particularly from the CYP1A family, to form epoxide derivatives. nih.gov These are then hydrated by microsomal epoxide hydrolase (mEH) to produce dihydrodiols, including this compound. nih.gov This diol is not an endpoint metabolite; it can be further oxidized by CYP enzymes to form benzo[a]pyrene-bis-diols, such as trans,trans-B[a]P-4,5:7,8-bis-diols. acs.org These bis-diols are intermediates in the formation of stable polar DNA adducts, which represent a pathway to mutagenesis. acs.org

The modulation of the enzymes in this pathway by other chemicals is a key source of synergistic and antagonistic effects.

Synergistic Effects: A synergistic effect can occur when a co-contaminant induces the activity of enzymes that further metabolize this compound into more reactive forms. For example, BaP itself is known to induce CYP1A1 expression. nih.gov Co-exposure with other polycyclic aromatic hydrocarbons (PAHs) that also act as inducers of these enzymes can lead to an accelerated metabolism of BaP and its metabolites. nih.gov Studies on binary mixtures of PAHs have shown synergistic interactions in DNA binding, suggesting that the presence of one PAH can enhance the metabolic activation of another. nih.gov

Antagonistic Effects: Conversely, an antagonistic effect may arise if a co-contaminant inhibits the enzymes responsible for metabolic activation. For instance, phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, has been shown to inhibit BaP-induced increases in CYP1A1 mRNA and protein levels in a dose-dependent manner. waocp.org At certain concentrations, this inhibition is marked, suggesting that PEITC can directly interfere with the bioactivation of BaP, which would consequently reduce the formation and subsequent metabolism of this compound. waocp.org

The table below summarizes research findings on compounds that interact with the metabolic pathways of BaP, which are directly relevant to the formation and subsequent transformation of this compound.

| Interacting Compound/Mixture | Affected Pathway/Enzyme | Observed Effect on BaP Metabolic Activation | Reference |

|---|---|---|---|

| Fluoranthene (in a binary mixture with BaP) | Adipose tissue microsomal system | Synergistic responses observed when co-exposed with BaP, suggesting enhanced metabolism. | nih.gov |

| Phenethyl Isothiocyanate (PEITC) | CYP1A1 | Dose-dependent inhibition of BaP-induced CYP1A1, suggesting an antagonistic effect on bioactivation. | waocp.org |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | CYP1A family enzymes | Complex dose-related synergistic and antagonistic mutagenic responses in human cells. | nih.gov |

| Anthracene and Chrysene (in mixtures with BaP) | General metabolic pathways | Reported to reduce the cytotoxic potential of individual compounds, suggesting antagonism. | nih.gov |

Co-occurrence and Environmental Fate Interactions

This compound is not directly released into the environment; it is a metabolic product of its parent compound, benzo[a]pyrene (BaP). ontosight.ai Therefore, its environmental presence and fate are intrinsically linked to that of BaP. BaP is a ubiquitous environmental pollutant resulting from the incomplete combustion of organic materials such as fossil fuels, wood, and tobacco. wikipedia.orgnih.govresearchgate.net It is found in complex mixtures with other PAHs and pollutants in media such as air, water, soil, and sediment. nih.govfrontiersin.org

The co-occurrence of BaP with other substances is a critical factor influencing its environmental persistence and the potential for the formation of its metabolites. BaP has low water solubility and high hydrophobicity, causing it to bind strongly to organic matter in soil and sediments, where it can persist for long periods. nih.govscispace.com Its half-life in soil can exceed 14-16 months. nih.gov

The primary degradation processes for BaP in the environment are microbial metabolism and photooxidation. ca.gov The presence of co-contaminants can significantly influence the rate and efficiency of these degradation pathways.

Influence on Physicochemical Fate: In the atmosphere, BaP is subject to degradation by reacting with other pollutants like ozone and nitrogen oxides. scispace.com When adsorbed to particulate matter, its fate is tied to the transport and deposition of those particles. ca.gov In aquatic systems, its low solubility means it is often associated with suspended organic particles, and its fate is governed by sedimentation and transport of these particles. nih.gov The presence of other organic pollutants can influence the partitioning of BaP between water, sediment, and biota, thereby affecting its bioavailability and degradation rate.

The table below outlines the co-occurrence of BaP, the precursor to this compound, with other pollutants in various environmental settings.

| Environmental Medium | Co-occurring Pollutants/Mixtures | Source/Context | Reference |

|---|---|---|---|

| Air | Other PAHs (e.g., chrysene, benzo[a]anthracene), ozone, nitrogen oxides, sulphur dioxides, particulate matter. | Incomplete combustion of fossil fuels, vehicle exhaust, industrial emissions, tobacco smoke. | nih.govscispace.com |

| Soil | Full range of PAHs, heavy metals, pesticides, and other persistent organic pollutants. | Atmospheric deposition, industrial waste, coal tar application, sewage sludge. | scispace.comontosight.ai |

| Water/Sediment | Other PAHs, dissolved and particulate organic matter. | Urban runoff, atmospheric deposition, industrial effluents. | nih.gov |

| Food | Other PAHs, heterocyclic aromatic amines (in cooked meats). | Smoking, grilling, and charcoal-based cooking processes; environmental contamination of crops. | nih.govfrontiersin.org |

Computational and Theoretical Studies on Benzo a Pyrene 4,5 Diol Reactivity and Interactions

Quantum Chemical Calculations of Benzo(a)pyrene-4,5-diol Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of benzo(a)pyrene metabolites, which are crucial for their reactivity. biorxiv.org Methods like Density Functional Theory (DFT) are used to model the electronic configuration and predict reactivity. oup.com For the related and extensively studied benzo[a]pyrene (B130552) diol epoxides (BPDE), these calculations reveal how the electronic structure influences carcinogenicity. biorxiv.org

Studies on BPDE isomers have shown that each has a distinct electronic profile, particularly around the reactive epoxide ring. biorxiv.org The spatial arrangement of hydrogen bonds and non-covalent interactions between the diol groups and the epoxide ring differ among isomers, leading to differential reactivities. biorxiv.org Quantum chemical calculations have demonstrated that for the more carcinogenic isomers, the epoxide ring is oriented more perpendicularly to the angular ring plane, a geometric feature thought to facilitate interaction with guanosine (B1672433) groups in DNA. biorxiv.org

Computational analyses, such as electrostatic potential (ESP) mapping, help visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions susceptible to interaction. biorxiv.org While specific studies focusing solely on the electronic structure of this compound are less common than those on the more reactive diol epoxides, the same theoretical principles apply. These calculations provide foundational data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting chemical reactivity and the potential for forming adducts. acs.org

Table 1: Computed Properties of this compound This table presents computationally derived properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 284.3 g/mol | PubChem nih.gov |

| XLogP3-AA | 5.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule, typically a protein or DNA. These simulations provide insights into the binding affinity, orientation, and stability of the resulting complex.

Molecular docking studies are used to predict the binding affinity and interaction patterns of benzo[a]pyrene (BaP) and its metabolites with various human proteins. biorxiv.orgmdpi.com These in silico methods help identify potential protein targets and elucidate mechanisms of toxicity or detoxification. mdpi.comresearchgate.netneuropharmac.com For instance, inverse molecular docking has been used to screen for human proteins that bind to BaP, revealing high binding affinities for targets like the oxysterol receptor LXR-beta and heat shock protein HSP90-beta. mdpi.com

Docking simulations of the reactive metabolite benzo[a]pyrene diol epoxide (BPDE) with proteins in key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, have been performed to understand its carcinogenic signaling. biorxiv.org These studies predict binding energies and identify specific amino acid residues involved in the interaction. For example, BPDE shows moderate binding affinity to NF-κB and stronger affinities for proteins like CDK1 and LOX. biorxiv.org Similarly, the binding of BPDE isomers to detoxification enzymes like Glutathione (B108866) S-transferases (GSTs) has been modeled, showing that different GST isozymes exhibit varying affinities for different BPDE isomers. neuropharmac.com

Table 2: Predicted Binding Affinities of BaP and BPDE with Target Proteins This table summarizes results from molecular docking studies, showing the predicted binding affinities (ΔG) of Benzo[a]pyrene (BaP) and its diol epoxide (BPDE) metabolite with various proteins.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|

| Benzo[a]pyrene (BaP) | Oxysterol receptor LXR-beta | -12.7 | Not specified | mdpi.com |

| Benzo[a]pyrene (BaP) | Heat shock protein HSP90-beta | -11.7 | Not specified | mdpi.com |

| Benzo[a]pyrene (BaP) | Human Toll-Like Receptor 4 (TLR4) | -8.9 | Phe-119, Phe-121, Ile-52, Leu-61 | mdpi.com |

| (-)-anti-BPDE | Glutathione S-transferase P1 (GSTP1) | -5.90 | ARG13, GLN64, TYR49, GLN51, PRO53, LEU52 | neuropharmac.com |

| (-)-anti-BPDE | Glutathione S-transferase M1 (GSTM1) | -5.44 | LYS43, LEU44, ILE35, PHE34, LYS33, ASP40 | neuropharmac.com |

| BPDE | NF-κB | -6.11 | Not specified | biorxiv.org |

| BPDE | Cyclin-dependent kinase 1 (CDK1) | -7.46 | Not specified | biorxiv.org |

Molecular dynamics (MD) simulations can further refine docking results, providing information on the stability of the ligand-protein complex over time. rsc.org For example, MD simulations of a BaP-StAR protein complex have been used to study the stability of the docked conformation. rsc.org

Computational modeling is a critical tool for studying the interaction of benzo[a]pyrene metabolites with DNA. acs.orgnih.gov These studies model both the non-covalent intercalation of the molecule between DNA base pairs and the subsequent formation of covalent adducts, which are critical events in chemical carcinogenesis. nih.govpnas.orgnih.gov

Non-covalent complexes of BPDE with DNA base pairs (guanine-cytosine and adenine-thymine) have been examined computationally to understand the initial steps leading to adduct formation. acs.org These studies predict thermodynamically favorable complexes and calculate interaction energies. acs.org For example, the lowest energy complex of (+)-BaP DE-2 with an adenine-thymine pair has a calculated gas-phase interaction energy of -20.9 kcal/mol. acs.org The modeling suggests that the orientation of the BPDE within this non-covalent complex positions it for subsequent nucleophilic attack from the DNA base to form a covalent bond. acs.org

Molecular dynamics (MD) simulations are used to explore the structural consequences of BPDE-DNA adducts within a DNA duplex. nih.govacs.org These simulations show how the bulky adduct perturbs the normal DNA helical structure, causing distortions like unwinding and bending. nih.gov The conformation of the adduct, whether it resides in the major or minor groove or is intercalated, is a key focus of these simulations as it influences DNA replication and repair. nih.govpnas.org Crystal structures of a BPDE-adenine adduct complexed with a DNA polymerase have revealed two distinct conformations of the BPDE moiety: one intercalated and another that is solvent-exposed, with the latter being more favorable for DNA replication. pnas.org

Table 3: Calculated Interaction Energies for Noncovalent BPDE-DNA Base Pair Complexes This table shows the computationally predicted gas-phase interaction energies for complexes between (+)-BaP DE-2 and DNA base pairs, a precursor step to covalent adduct formation.

| Complex | Interaction Energy (kcal/mol) | Predicted Outcome | Source |

|---|---|---|---|

| AT···(+)-BaP DE-2 (Lowest Energy) | -20.9 | Formation of a trans adenine (B156593) adduct | acs.org |

| AT···(+)-BaP DE-2 (Higher Energy) | -20.3 | Formation of a cis adenine adduct | acs.org |

| GC···(+)-BaP DE-2 (Global Minimum) | -27.3 | Formation of a cis cytosine adduct | acs.org |

Ligand-Protein Binding Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or toxicity. researchgate.netwur.nl For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSAR studies aim to predict toxic endpoints like mutagenicity and carcinogenicity based on calculated molecular descriptors. researchgate.net

The development of QSAR models for PAHs involves calculating a variety of descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. Electronic descriptors, often derived from quantum chemical calculations, such as HOMO and LUMO energies and ionization potential, have been shown to be important for predicting PAH toxicity. acs.orgresearchgate.net Other descriptors can include topological indices, shape, and spatial parameters. researchgate.net

While specific QSAR models developed exclusively for a series of this compound derivatives are not widely reported, the principles have been applied to the broader class of PAHs. researchgate.net These models are used to predict the potential potency of untested PAHs and can be incorporated into risk assessments. researchgate.net For example, QSAR models have been developed to predict toxic endpoints for PAHs in various bioassays that measure different stages of carcinogenesis, such as the ethoxyresorufin O-deethylase (EROD) assay and the Salmonella/microsome (Ames) assay. researchgate.net Such predictive models are valuable tools for screening large numbers of chemicals for potential toxicity in a cost-effective manner. researchgate.net

Future Directions and Emerging Research Avenues for Benzo a Pyrene 4,5 Diol Studies

Development of Novel Research Models for Benzo(a)pyrene-4,5-diol Biotransformation

The traditional use of rodent hepatic microsomes has been foundational in studying B[a]P metabolism. acs.orgnih.gov However, to better understand the specific biotransformation of this compound, research is expanding to include a variety of novel biological systems that offer unique metabolic capabilities and environmental relevance.